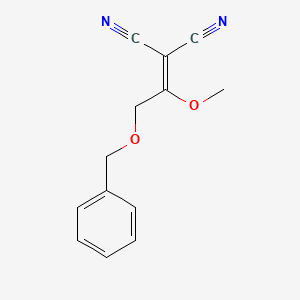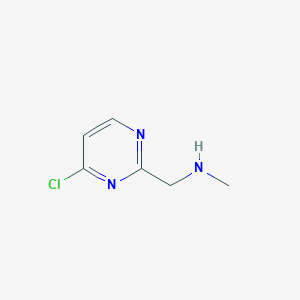
1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
The synthesis of 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine typically involves the reaction of 4-chloropyrimidine with N-methylmethanamine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve scalability .
Analyse Des Réactions Chimiques
1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position of the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form N-oxides or reduction reactions to form corresponding amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminopyrimidine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .
Applications De Recherche Scientifique
1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator. It can bind to the active site of an enzyme or receptor, blocking its activity and thereby exerting its therapeutic effects. The molecular targets and pathways involved vary depending on the specific drug or research application being studied.
Comparaison Avec Des Composés Similaires
1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine can be compared with other pyrimidine derivatives such as:
1-(4-Chloropyrimidin-2-yl)piperidin-2-ol: This compound has a similar pyrimidine core but differs in its substituents, leading to different chemical properties and applications.
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile: Another pyrimidine derivative used in the synthesis of HIV-1 reverse transcriptase inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes .
Propriétés
Formule moléculaire |
C6H8ClN3 |
|---|---|
Poids moléculaire |
157.60 g/mol |
Nom IUPAC |
1-(4-chloropyrimidin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C6H8ClN3/c1-8-4-6-9-3-2-5(7)10-6/h2-3,8H,4H2,1H3 |
Clé InChI |
RRQRRQLALGRENA-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=NC=CC(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


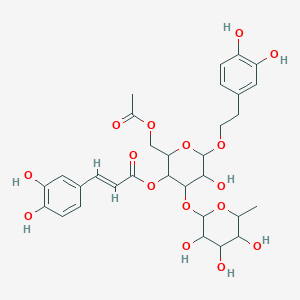
![(-)-9-(1R,2R-Pseudoephedrinyl)-(10S)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane](/img/structure/B12277357.png)
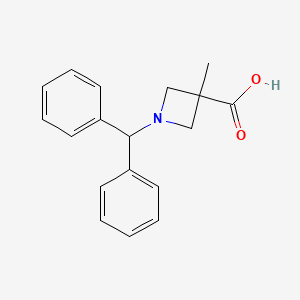
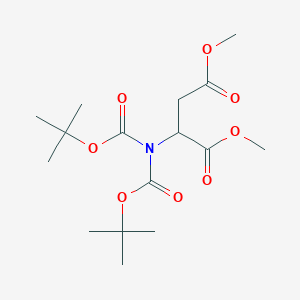
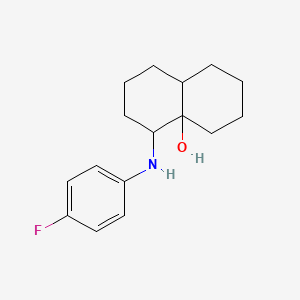
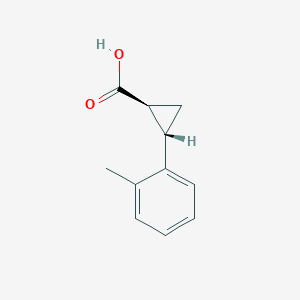
![4-[4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12277381.png)

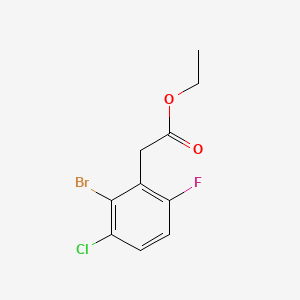
![2-{[(3,4-difluorophenyl)methyl]sulfanyl}-3-(2,5-dimethylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12277400.png)
![5-chloro-N-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12277414.png)
![10,13-Dimethyl-17-(oxan-2-yloxy)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12277419.png)

